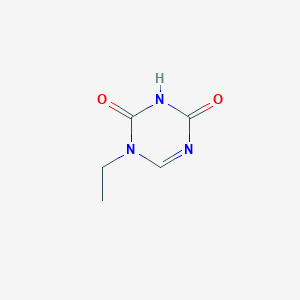

1-Ethyl-1,3,5-triazine-2,4-dione

Cat. No. B8650543

M. Wt: 141.13 g/mol

InChI Key: LQNJTAUZHVRIQS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04171431

Procedure details

The ethylbiuret prepared in Part A, above, [592 gm. 4.7 mole] is dispersed in 24 liter absolute ethanol and 1.6 liter benzene. This reaction mixture is heated to the reflux temperature and 3.5 liter of solvent medium is removed by distillation. The solution is cooled to 60° C. and 2090 gm. of a 25 percent solution of sodium methoxide in methanol is slowly added over an interval of five minutes. That addition is followed by the addition of 820 gm. of ethylformate. This reaction mixture is heated at the reflux temperature for three (3) hours, whereupon the solution is cooled to 38° C. and concentrated hydrochloric acid is added slowly until the pH of the solution is 2. To the acidified solution is added more (3.4 liter) benzene. Then 2 liter of the solvent medium is removed by distillation under reduced pressure and 50° C. The mixture is then heated to 75° C. and filtered in order to remove the sodium chloride produced by the reaction. The filter cake of salt is washed with hot absolute ethanol which washings are added to the filtrate. The volume of the combined filtrate and absolute ethanol washings is reduced to 5 liter by evaporation under reduced pressure at 50° C. The resulting concentrate is cooled at 5° C. for 18 hours while crystals form. The crystals are collected on a filter and washed with cold (5°) ethanol. The washed crystals are dried in an oven under reduced pressure at 50° C. for 18 hours. There is thus obtained 408 gm. of crude product having a melting point at 137° to 139° C. A further purification is achieved by dissolving the 408 gm. in 4 liter methanol at reflux temperature. This solution is concentrated by allowing the methanol to evaporate to a volume of 2 l. while being heated on a steam bath. The concentrated solution is allowed to cool slowly to 25° C. It is then chilled to 5° C. for two hours. The crystals that form are collected on a filter and the filter cake is washed with ice-cold methanol. After drying there is obtained 389 gm. (58.7 percent yield) of 1-ethyl-5-azauracil having a melting point of 141° to 142° C. A second crop of crystals is recovered from the mother liquor after further concentration and cooling.

[Compound]

Name

solvent

Quantity

3.5 L

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH:3][C:4]([NH:6][C:7]([NH2:9])=[O:8])=[O:5])[CH3:2].[CH2:10](O)C>C1C=CC=CC=1>[CH2:1]([N:3]1[CH:10]=[N:9][C:7](=[O:8])[NH:6][C:4]1=[O:5])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)NC(=O)NC(=O)N

|

Step Two

[Compound]

|

Name

|

solvent

|

|

Quantity

|

3.5 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

24 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

1.6 L

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed by distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of a 25 percent solution of sodium methoxide in methanol is slowly added over an interval of five minutes

|

|

Duration

|

5 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

That addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is followed by the addition of 820 gm

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This reaction mixture is heated at the reflux temperature for three (3) hours, whereupon the solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled to 38° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

concentrated hydrochloric acid is added slowly until the pH of the solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the acidified solution is added more (3.4 liter) benzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then 2 liter of the solvent medium is removed by distillation under reduced pressure and 50° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is then heated to 75° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the sodium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced by the reaction

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake of salt is washed with hot absolute ethanol which washings

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added to the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The volume of the combined filtrate and absolute ethanol washings is reduced to 5 liter by evaporation under reduced pressure at 50° C

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The resulting concentrate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled at 5° C. for 18 hours while crystals

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

form

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystals are collected on

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

a filter

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold (5°) ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The washed crystals are dried in an oven under reduced pressure at 50° C. for 18 hours

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 137° to 139° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A further purification

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving the 408 gm

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

in 4 liter methanol at reflux temperature

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

This solution is concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to evaporate to a volume of 2 l

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while being heated on a steam bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool slowly to 25° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It is then chilled to 5° C. for two hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystals that form are collected on

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

a filter

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake is washed with ice-cold methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying there

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained 389 gm

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)N1C(=O)NC(=O)N=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 58.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |